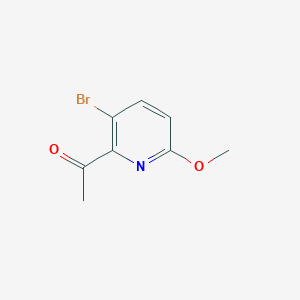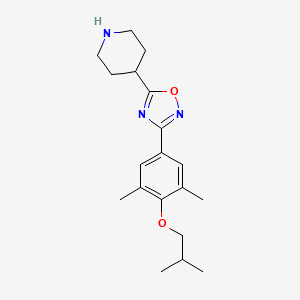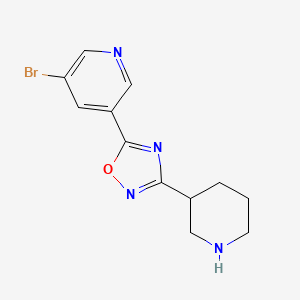
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidine ring attached via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-6-methylpyrimidine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties can be tailored for specific applications, such as in the development of new polymers or coatings .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methylpyrimidine: Lacks the pyrrolidine ring but shares the pyrimidine core.
Pyrrolidin-1-ylmethanone: Contains the pyrrolidine ring but lacks the pyrimidine core.
2-Chloro-4-methylpyrimidine: Similar structure but different substitution pattern.
Uniqueness
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of the pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12ClN3O |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
(2-chloro-6-methylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O/c1-7-6-8(13-10(11)12-7)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3 |
Clé InChI |
YHARNZANZMPTDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



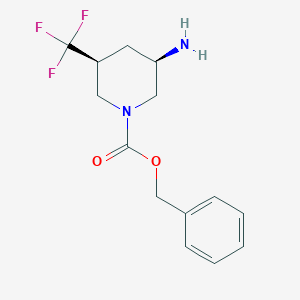
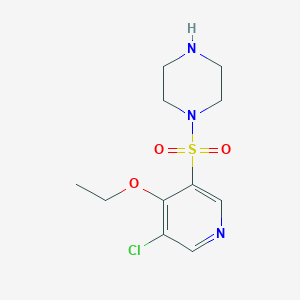
![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
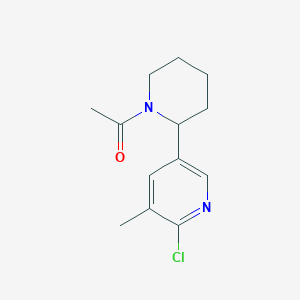
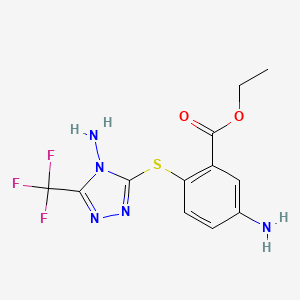


![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)


